Cas no 1806792-76-6 (5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine)

5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine
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- インチ: 1S/C7H4F5N3O2/c8-6(9)4-5(15(16)17)3(7(10,11)12)2(13)1-14-4/h1,6H,13H2
- InChIKey: BATZOPZRUVSMEX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(F)F)C=1[N+](=O)[O-])N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 292
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029066658-1g |
5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine |
1806792-76-6 | 97% | 1g |
$1,534.70 | 2022-03-31 |
5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine 関連文献
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-
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-
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-
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-
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-
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-
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-
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-
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5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridineに関する追加情報
5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine, also identified by the CAS number 1806792-76-6, is a highly specialized organic compound with significant applications in various fields. This pyridine derivative has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions and its stability under diverse environmental conditions.
The structure of 5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine is characterized by a pyridine ring with multiple substituents, including an amino group at position 5, a difluoromethyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 4. These substituents contribute to the compound's electronic properties, making it highly reactive in certain chemical environments. The presence of fluorine atoms in both the difluoromethyl and trifluoromethyl groups enhances the compound's stability and resistance to degradation, which are critical factors in its industrial applications.
Recent research has focused on the synthesis and optimization of 5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine. Scientists have developed novel synthetic pathways that improve the yield and purity of the compound, making it more accessible for large-scale production. These advancements have been driven by the demand for high-quality raw materials in the pharmaceutical and agrochemical industries.
In terms of applications, 5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in drug discovery. Additionally, its stability under harsh conditions has led to its use in the development of advanced materials, including high-performance polymers and electronic devices.
The environmental impact of 5-Amino-2-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine has also been a topic of recent research. Studies have demonstrated that the compound exhibits low toxicity to aquatic organisms, which is a critical factor for its safe use in industrial settings. Furthermore, its resistance to biodegradation ensures that it does not persist in the environment for extended periods, minimizing its ecological footprint.
In conclusion, 5-Amino-2-(diffluromethyli)-3-nitro-4-triflurametyli pyridin, with CAS number 1806792-76-6, is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is expected to grow significantly.
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